molecular formula C9H6FN3O2 B8279231 4-fluoro-1-(4-nitrophenyl)-1H-pyrazole

4-fluoro-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B8279231
M. Wt: 207.16 g/mol
InChI Key: VMXGDGBWXRRHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-1-(4-nitrophenyl)-1H-pyrazole is a fluorinated and nitrated pyrazole derivative designed for pharmaceutical and life sciences research. Pyrazole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Researchers value this core structure for its potential in generating compounds with a range of biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties, as observed in other pyrazole derivatives . The presence of both electron-withdrawing nitro and fluoro substituents on the aromatic rings makes this a versatile building block for further chemical modifications, including Suzuki coupling, nucleophilic aromatic substitution, and reduction reactions, to create libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified researchers. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

4-fluoro-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6FN3O2/c10-7-5-11-12(6-7)8-1-3-9(4-2-8)13(14)15/h1-6H

InChI Key

VMXGDGBWXRRHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)F)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

4-Fluoro-1H-pyrazole, also known as 4-Fluoropyrazole, is a small molecule with diverse applications, particularly as a starting material in synthesizing metal-organic compounds, organic small molecules, and active or potentially active pharmaceutical compounds . It contains a 4-Fluoropyrazole moiety and has roles as a Selective Androgen Receptor Degrader (SARD) ligand .

Synthesis and Production:

  • Traditionally, 4-Fluoropyrazole is produced through multi-step synthetic processes. These methods often involve starting with a compound containing a fluorine atom and cyclizing it with hydrazine .
  • Newer processes can selectively provide 4-Fluoro-1H-pyrazole directly from pyrazole in a single chemical reaction without using hydrazine. This process occurs at a pH between 6.0 and 8.0 and uses an electrophilic fluorination reagent, which attracts electrons .

Applications:

  • Pharmaceuticals: 4-Fluoro-1H-pyrazole is used to synthesize active pharmaceutical ingredients, including those with Selective Androgen Receptor Degrader (SARD) properties . Examples of active pharmaceutical ingredients with the 4-Fluoropyrazole moiety are compounds described in WO2017214634 with the numbers 1007, 1017, 1020, 1022, 1023, 1024, 1029, 1041, and 1046 .
  • Medicinal Chemistry: Fluorinated pyrazoles, including 4-Fluoro-1H-pyrazole, are important in medicinal chemistry and drug discovery .
  • Other Applications: Pyrazole derivatives, in general, are aromatic heterocyclic compounds with multifaceted applications . They are used in agrochemistry, coordination chemistry, and organometallic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 4-fluoro-1-(4-nitrophenyl)-1H-pyrazole, highlighting substituent differences and their implications:

Compound Name Substituents on Pyrazole Core Key Functional Groups Molecular Weight (g/mol) Biological Activity (if reported) Reference
This compound 4-F, 1-(4-NO₂-C₆H₄) Nitro, Fluorine 247.2 Not explicitly reported [1], [6]
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole 5-(4-F-C₆H₄), 3-(C₁₀H₇), 1-Ph Fluorine, Naphthyl 384.4 ERα binding affinity (comparable to 4-OHT) [3]
3,5-Bis(4-nitrophenyl)-1H-pyrazole 3,5-(4-NO₂-C₆H₄) Dual nitro groups 326.3 Not reported [1]
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 5-NH₂, 3-CN, 1-(4-NO₂-C₆H₄) Amino, Nitrile, Nitro 255.2 Insecticidal, antifungal [14]
4-(4-Fluorophenyl)-3-methyl-1H-pyrazole 4-(4-F-C₆H₄), 3-CH₃ Fluorine, Methyl 176.2 Structural data available [19]

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity, whereas amino or methyl groups in analogs (e.g., [14], [19]) increase nucleophilicity or steric bulk.
  • Fluorine Substitution: Fluorine at the 4-position (target compound) vs.
  • Biological Activity : Fluorophenyl-naphthyl pyrazole ([3]) demonstrated estrogen receptor binding, suggesting that bulky aromatic substituents (e.g., naphthyl) may enhance target affinity compared to nitro-substituted derivatives.

Spectroscopic and Analytical Data

  • NMR Spectroscopy: ¹H NMR: Pyrazole protons in 3,5-bis(4-nitrophenyl)-1H-pyrazole () resonate at δ 7.5–8.5 ppm due to nitro group deshielding. Fluorine substitution in the target compound would cause additional splitting (e.g., ¹⁹F coupling). ¹³C NMR: The nitro group in 1-(4-nitrophenyl) derivatives (e.g., [6], [14]) shows characteristic peaks near 145–150 ppm for C-NO₂.
  • Mass Spectrometry : High-resolution MS (HRMS) data in confirmed molecular formulas (e.g., C₁₅H₁₀BrN₃O₂ for 2m), which can be cross-referenced with the target compound.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-fluoro-1-(4-nitrophenyl)-1H-pyrazole, and what are their mechanistic considerations?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or multi-component reactions. For SNAr, 1-bromo-4-nitrobenzene reacts with 4-fluoropyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF), achieving moderate yields (~42%) but requiring extended reaction times (160 hours) . Alternatively, multi-component reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides offer a one-pot approach with neutral conditions and high functional group tolerance. This method is advantageous for generating structurally diverse pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

1H/13C NMR is essential for confirming substitution patterns and regioselectivity. For example, the pyrazole proton signals typically appear between δ 6.5–8.5 ppm, with distinct splitting patterns indicating para-substitution on the nitrophenyl group . X-ray crystallography (e.g., using SHELXL software ) provides definitive structural validation. A triclinic crystal system (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å has been reported for related pyrazole derivatives, confirming molecular geometry and intermolecular interactions .

Q. How do substituents (fluoro, nitro) influence the compound’s electronic properties and reactivity?

The 4-fluoro group increases electron withdrawal via inductive effects, stabilizing the pyrazole ring and directing electrophilic substitutions. The 4-nitrophenyl moiety enhances π-π stacking interactions in crystal packing and may reduce solubility in polar solvents. Computational studies (DFT) suggest that these substituents lower the LUMO energy, making the compound more electrophilic and reactive toward nucleophiles .

Advanced Research Challenges

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotational barriers in nitro groups) or crystallographic disorder. For example, the nitrophenyl group’s resonance in NMR may split into an AB quartet (J ≈ 9.3 Hz) due to restricted rotation . Cross-validation with 2D NMR (COSY, NOESY) and X-ray data is critical. If crystallographic refinement (using SHELX ) reveals disorder, thermal ellipsoid modeling or twinning corrections may be necessary .

Q. What strategies optimize regioselectivity in pyrazole functionalization for target applications (e.g., medicinal chemistry)?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) allows selective functionalization at the pyrazole C3/C5 positions. For example, lithiation of 1-(4-nitrophenyl)pyrazole followed by quenching with electrophiles (e.g., CF₃ groups) yields trifluoromethylated derivatives . Alternatively, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables modular synthesis of triazole-pyrazole hybrids, as demonstrated in recent hybrid ligand syntheses .

Q. How can computational methods aid in predicting biological activity or reaction pathways for this compound?

Density Functional Theory (DFT) calculates CH acidity (pKa) and deprotonation sites, guiding metallation strategies for catalysis . Molecular docking studies (using COX-2 inhibitors as templates ) can predict binding affinities for medicinal targets. For example, the nitrophenyl group’s planarity and fluorophenyl’s hydrophobicity may mimic celecoxib-like COX-2 interactions .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Multi-step syntheses often suffer from low yields in cyclization steps (e.g., hydrazine-mediated ring closure ). Process optimization includes:

  • Solvent selection : Switching from DMF to acetonitrile improves reaction homogeneity.
  • Catalysis : Palladium catalysts accelerate Suzuki couplings for aryl-substituted pyrazoles .
  • Workflow integration : One-pot reactions reduce purification steps, as seen in triazenylpyrazole hybrid syntheses .

Methodological Insights from Key Studies

  • Crystallographic Refinement : SHELXL’s robust algorithms handle high-resolution data and twinning, critical for resolving disordered nitro groups .
  • Reaction Monitoring : TLC (Rf = 0.21 in cyclohexane/EtOAc 10:1) and LC-MS ensure intermediate purity during azide-functionalized pyrazole synthesis .
  • Safety Protocols : While excluded from FAQs, proper handling (e.g., avoiding pyrazole dust inhalation ) is essential for reproducibility.

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